5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide
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Overview
Description
“5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide” is a compound that contains imidazole and thiazole moieties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Compounds containing these moieties have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Scientific Research Applications
Cytotoxic Activity in Cancer Research
A series of compounds including 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, such as HepG2 and MDA-MB-231. These compounds have shown potential as inhibitors, highlighting their relevance in cancer research, particularly in the context of drug discovery for cancer treatment (Ding et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Compounds with imidazo[2,1-b]thiazole structures, including variations like this compound, have been tested for antimicrobial and anti-inflammatory activities. Studies have shown that these compounds display promising activities against various microbial strains, suggesting their potential application in the treatment of microbial infections (Shetty et al., 2010).
Cardiotonic Activity
Research on similar imidazo[2,1-b]thiazoles has revealed interesting cardiotonic activities. The presence of certain substituents in these compounds, including the 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl) group, plays a crucial role in enhancing their pharmacological properties, potentially making them valuable in developing cardiotonic drugs (Andreani et al., 1996).
Antitubercular Activity
Some imidazo[2,1-b]thiazoles have been tested for their antitubercular activity, indicating the potential of this compound in this area. These compounds' activity against Mycobacterium tuberculosis showcases their potential as novel antitubercular agents (Andreani et al., 2001).
Pharmacological Evaluation as Benzodiazepine Agonists
A study on derivatives of 4-thiazolidinone, which are structurally related to this compound, evaluated their pharmacological effects as benzodiazepine agonists. This research contributes to understanding the therapeutic potential of these compounds in nervous system disorders (Faizi et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is associated with the Mycobacterium tuberculosis (Mtb) . The compound has shown significant activity against this strain of bacteria
Mode of Action
The compound interacts with its target by inhibiting its activity, which leads to a decrease in the growth and proliferation of the Mtb
Biochemical Pathways
The compound likely affects the biochemical pathways associated with the growth and proliferation of Mtb . .
Pharmacokinetics
The compound has been designed with in silico admet prediction, which suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound has shown significant in vitro antitubercular activity. Specifically, it has demonstrated inhibitory activity against Mtb, with IC90 and IC50 values in the micromolar range . This suggests that the compound can effectively inhibit the growth and proliferation of Mtb at these concentrations.
Action Environment
It’s worth noting that the compound was synthesized using various synthetic pathways, which could potentially be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown significant activity against Mycobacterium tuberculosis . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
In cellular contexts, 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not completely known. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-25-17-6-5-13(20)10-15(17)18(24)21-14-4-2-3-12(9-14)16-11-23-7-8-26-19(23)22-16/h2-11H,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPNEICKJKTPMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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